molecular formula C13H11ClN2O2 B5771109 (E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE

(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE

Cat. No.: B5771109
M. Wt: 262.69 g/mol
InChI Key: HLYYKOZGSITHEF-QPJJXVBHSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a chlorophenyl group, an isoxazolyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorobenzene derivative.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction between an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted analogs.

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and infectious diseases.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-BROMOPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE
  • (E)-3-(4-FLUOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE
  • (E)-3-(4-METHOXYPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE

Uniqueness

(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methoxy groups.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-9-8-12(16-18-9)15-13(17)7-4-10-2-5-11(14)6-3-10/h2-8H,1H3,(H,15,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYYKOZGSITHEF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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